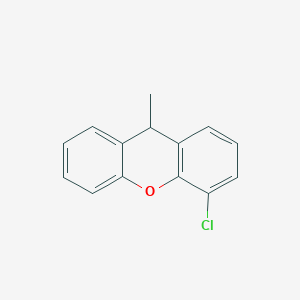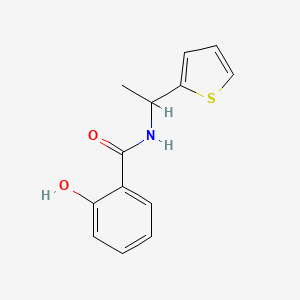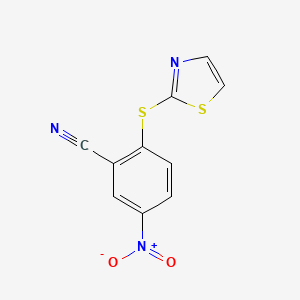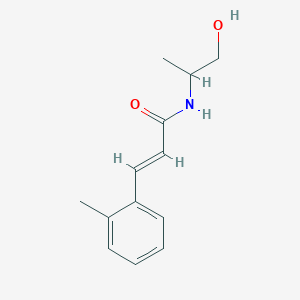
n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide: is an organic compound that belongs to the class of acrylamides. Acrylamides are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound features a hydroxypropan-2-yl group and an o-tolyl group attached to the acrylamide backbone, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide typically involves the reaction of an appropriate acrylamide precursor with a hydroxypropan-2-yl group and an o-tolyl group. Common synthetic routes may include:
Acrylamide Formation: The initial step involves the formation of the acrylamide backbone through the reaction of an acrylate or acrylonitrile with ammonia or an amine.
Substitution Reaction: The hydroxypropan-2-yl group can be introduced via a substitution reaction using a suitable alcohol or epoxide.
Aromatic Substitution: The o-tolyl group can be introduced through an aromatic substitution reaction using a suitable aromatic compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropan-2-yl group can be oxidized to form a carbonyl group.
Reduction: The acrylamide backbone can be reduced to form the corresponding amine.
Substitution: The aromatic o-tolyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as halogens, acids, or bases depending on the type of substitution.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an amine.
科学研究应用
n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide may have various applications in scientific research, including:
Chemistry: Used as a monomer or intermediate in the synthesis of polymers and other complex molecules.
Medicine: Investigated for its potential therapeutic properties or as a precursor for drug development.
Industry: Utilized in the production of specialty materials or as a chemical additive.
作用机制
The mechanism of action of n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide will depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The hydroxypropan-2-yl and o-tolyl groups may play a role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
n-(1-Hydroxypropan-2-yl)-3-phenylacrylamide: Similar structure but with a phenyl group instead of an o-tolyl group.
n-(1-Hydroxypropan-2-yl)-3-(m-tolyl)acrylamide: Similar structure but with a meta-tolyl group.
n-(1-Hydroxypropan-2-yl)-3-(p-tolyl)acrylamide: Similar structure but with a para-tolyl group.
Uniqueness
n-(1-Hydroxypropan-2-yl)-3-(o-tolyl)acrylamide is unique due to the specific positioning of the o-tolyl group, which may influence its chemical reactivity and physical properties compared to its isomers.
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
(E)-N-(1-hydroxypropan-2-yl)-3-(2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-10-5-3-4-6-12(10)7-8-13(16)14-11(2)9-15/h3-8,11,15H,9H2,1-2H3,(H,14,16)/b8-7+ |
InChI 键 |
LHOCIRAREVNAKF-BQYQJAHWSA-N |
手性 SMILES |
CC1=CC=CC=C1/C=C/C(=O)NC(C)CO |
规范 SMILES |
CC1=CC=CC=C1C=CC(=O)NC(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


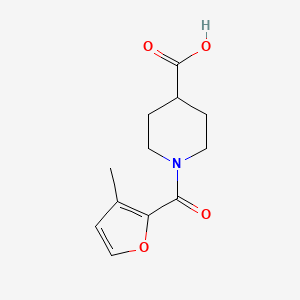

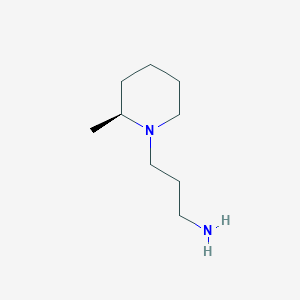
![2-methoxy-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B14905622.png)

![3'-Methyl-[2,2'-bithiophene]-3-carbaldehyde](/img/structure/B14905632.png)
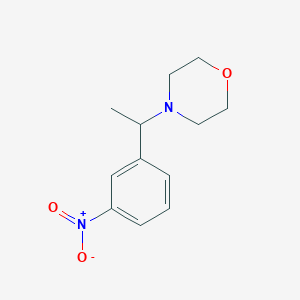
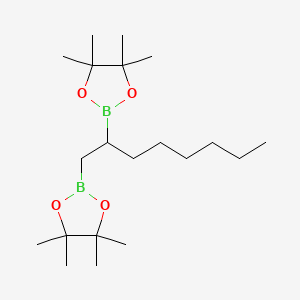

![(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14905654.png)
